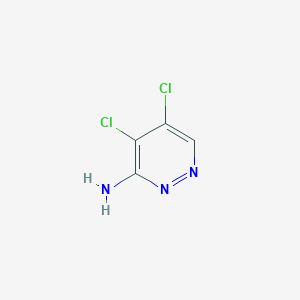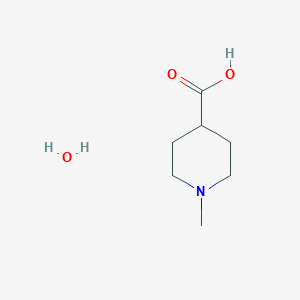
N-Methyl-1-(thiazol-5-YL)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-1-(thiazol-5-YL)methanamine hydrochloride is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1-(thiazol-5-YL)methanamine hydrochloride typically involves the reaction of thiazole derivatives with methylating agents. One common method includes the reaction of thiazole with formaldehyde and methylamine under controlled conditions to yield the desired product. The reaction is usually carried out in an aqueous medium with the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: N-Methyl-1-(thiazol-5-YL)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where the thiazole ring can be modified with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
N-Methyl-1-(thiazol-5-YL)methanamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-1-(thiazol-5-YL)methanamine hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Sulfathiazole: An antimicrobial agent with a similar thiazole structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An anticancer agent with a thiazole ring.
Uniqueness: N-Methyl-1-(thiazol-5-YL)methanamine hydrochloride is unique due to its specific methylation on the thiazole ring, which can influence its chemical reactivity and biological activity. This methylation can enhance its solubility and stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C5H9ClN2S |
|---|---|
Molecular Weight |
164.66 g/mol |
IUPAC Name |
N-methyl-1-(1,3-thiazol-5-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C5H8N2S.ClH/c1-6-2-5-3-7-4-8-5;/h3-4,6H,2H2,1H3;1H |
InChI Key |
JFUZBWQHOQCGRA-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CN=CS1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11918781.png)

![6-Hydroxy-3-methyl-2,6-dihydro-7h-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B11918790.png)



![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11918813.png)


![1h-Pyrrolo[1,2-b]indazole](/img/structure/B11918828.png)

![2H-Indeno[5,6-D]oxazole](/img/structure/B11918832.png)


